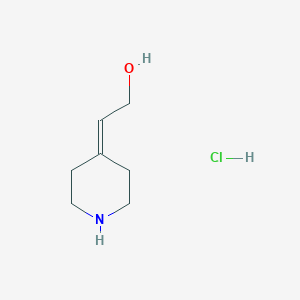![molecular formula C13H18N2O3S B2588030 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide CAS No. 899979-80-7](/img/structure/B2588030.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide, also known as DTZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have antidiabetic and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds containing the thiazinan-2-yl moiety have been studied for their potential antimicrobial properties. The structural framework of these compounds allows for the inhibition of bacterial growth by interfering with essential bacterial enzymes or disrupting cell wall synthesis. This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Antiviral Research
The thiazinan ring system has shown promise in antiviral research, particularly in the development of treatments for HIV. Derivatives of thiazinan, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, have demonstrated anti-HIV activity, suggesting a potential mechanism for anti-AIDS treatment .
Antihypertensive Agents
Thiazinan derivatives are being explored for their use in managing hypertension. The pharmacological activity of these compounds can be attributed to their ability to modulate ion channels, such as KATP channels, which play a significant role in vascular tone and blood pressure regulation .
Antidiabetic Potential
Research into the applications of thiazinan compounds has extended into antidiabetic drugs. Their ability to influence AMPA receptors and KATP channels suggests they could be used to regulate insulin release and glucose metabolism, offering a new avenue for diabetes treatment .
Anticancer Investigations
The thiazinan-2-yl group’s structural versatility allows for the creation of molecules that can interact with various cancer targets. These interactions may inhibit cancer cell proliferation or induce apoptosis, making them interesting candidates for anticancer drug development .
Chemical Synthesis and Material Science
Thiazinan derivatives are used as intermediates in chemical synthesis due to their reactivity and stability. They are also being investigated for their potential use in material sciences, particularly in the construction of functional molecular materials .
Enzyme Inhibition
Compounds with a thiazinan-2-yl scaffold have been identified as potential enzyme inhibitors. They can bind to the active sites of enzymes, preventing the enzymatic reaction from occurring, which is a crucial strategy in drug development for various diseases .
Molecular Magnetism
The thiazinan-2-yl derivatives are being studied for their magnetic properties, which could be harnessed in the development of molecular magnets. These materials have potential applications in data storage, sensors, and other electronic devices .
Propiedades
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-13(16)14-11-5-7-12(8-6-11)15-9-3-4-10-19(15,17)18/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYQOVMXSDZYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B2587950.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2587955.png)



![methyl 1-[(4-isopropylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B2587961.png)
![Methyl (E)-4-oxo-4-[3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholin-4-yl]but-2-enoate](/img/structure/B2587962.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587966.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2587968.png)
